N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Description
N-[[3-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a structurally complex molecule featuring a 1,3-oxazolidin-2-one core substituted with a 3,5-difluorophenyl group, a 1,4-thiazinan-4-yl moiety (with sulfone groups at the 1 and 4 positions), and an acetamide side chain. Its synthesis involves specialized methods, such as coupling reactions using carbodiimide-based reagents, as described in patent literature . The compound’s stereochemistry is critical; the (5S) configuration of the oxazolidinone ring enhances its pharmacological properties, likely contributing to target binding specificity and metabolic stability .
Properties
IUPAC Name |
N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZLFWXBIVLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves several steps, typically starting with the preparation of the oxazolidinone ring. This is followed by the introduction of the thiazinan ring and the difluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved in these effects are complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Sulfone-Modified Thiazinan Moiety
The target compound’s 1,4-thiazinan-4-yl group with sulfone substituents distinguishes it from simpler oxazolidinone analogs. This modification likely enhances binding to bacterial targets (e.g., ribosomal proteins) by increasing electronegativity and hydrogen-bonding capacity compared to non-sulfonated thiazinan or benzamide derivatives . In contrast, (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide lacks the oxazolidinone core, limiting its utility in antimicrobial contexts .
Fluorophenyl vs. Other Aromatic Groups
The 3,5-difluorophenyl group in the target compound improves membrane permeability and resistance to oxidative metabolism compared to the 2,6-dimethylphenyl group in oxadixyl . Fluorination also reduces off-target interactions in mammalian cells, a critical advantage for pharmaceuticals over agrochemicals.
Stereochemical Specificity
The (5S) configuration in both the target compound and (S)-N-[[3-(3,5-difluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide underscores the importance of stereochemistry in bioactivity. Studies suggest that the (5S) enantiomer exhibits 10–20-fold higher antimicrobial potency than its (5R) counterpart due to optimized ribosomal binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
